molecular formula C11H10BrFO3 B1501138 Ethyl (3-bromo-5-fluorobenzoyl)acetate CAS No. 1020058-44-9

Ethyl (3-bromo-5-fluorobenzoyl)acetate

Cat. No.: B1501138
CAS No.: 1020058-44-9
M. Wt: 289.1 g/mol
InChI Key: MDZMKRYNAOMODM-UHFFFAOYSA-N
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Description

Ethyl (3-bromo-5-fluorobenzoyl)acetate is an organic compound with the molecular formula C11H10BrFO3 and a molecular weight of 289.10 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom on a benzene ring, which is further connected to an ethyl acetate group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromo-5-fluorobenzoic acid and ethyl chloroacetate.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions to ensure complete conversion.

  • Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and reduce by-products. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone are often employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Bromo-fluoro derivatives with reduced bromine content.

  • Substitution Products: Iodinated or other nucleophile-substituted derivatives.

Scientific Research Applications

Ethyl (3-bromo-5-fluorobenzoyl)acetate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound is investigated for its potential pharmacological properties, including its use in drug design and development.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl (3-bromo-5-fluorobenzoyl)acetate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl (3-chloro-5-fluorobenzoyl)acetate: Similar structure with chlorine instead of bromine.

  • Ethyl (3-bromo-4-fluorobenzoyl)acetate: Similar structure with fluorine in a different position on the benzene ring.

  • Ethyl (3-bromo-5-methoxybenzoyl)acetate: Similar structure with a methoxy group instead of fluorine.

Uniqueness: Ethyl (3-bromo-5-fluorobenzoyl)acetate is unique due to the specific combination of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.

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Properties

IUPAC Name

ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMKRYNAOMODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672274
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020058-44-9
Record name Ethyl 3-(3-bromo-5-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020058-44-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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